Pipamperone dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pipamperone dihydrochloride is a typical antipsychotic of the butyrophenone family, primarily used in the treatment of schizophrenia and other chronic psychoses . Developed by Janssen Pharmaceutica in 1961, it has been noted for its significant anti-tryptamine activity and its ability to normalize sleep rhythms in psychiatric patients .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pipamperone hydrochloride involves the reaction of 4-fluorobutyrophenone with piperidine to form the intermediate compound, which is then reacted with piperonyl chloride to yield pipamperone . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of pipamperone hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Thermal Stability

Pipamperone dihydrochloride remains stable under ambient conditions but decomposes at elevated temperatures (>200°C). No hazardous polymerization or explosive properties are reported .

pH Sensitivity

-

Stability Range : pH 4–7 (optimal in weakly acidic conditions).

-

Decomposition : Prolonged exposure to alkaline conditions (pH >8) leads to hydrolysis of the amide group .

| Condition | Effect |

|---|---|

| Light | No significant degradation |

| Moisture | Hygroscopic; store desiccated |

| Oxidizing agents | May form N-oxides at high concentrations |

Metabolic Reactions

Pipamperone undergoes extensive hepatic metabolism, primarily via CYP3A4 and CYP2D6 enzymes. Key metabolic pathways include:

Phase I Metabolism

-

Hydroxylation :

-

Position: Piperidine ring (C-4).

-

Metabolite: 4-Hydroxypipamperone (inactive).

-

-

N-Dealkylation :

-

Cleavage of the piperidine-carboxamide bond.

-

Phase II Metabolism

| Parameter | Value | Source |

|---|---|---|

| Plasma Half-life (t₁/₂) | 20–30 hours | |

| Cₘₐₓ (120 mg dose) | 263–266 ng/mL | |

| AUC₀–∞ | 3,107–3,229 ng·h/mL |

Degradation Products

Under stress conditions (heat, light, pH extremes), degradation products include:

-

4-Fluorobenzophenone : From cleavage of the butyrophenone backbone.

-

Piperidine derivatives : Via hydrolysis of the carboxamide group .

Drug-Drug Interactions

This compound’s metabolism is affected by:

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Pipamperone acts as an antagonist at several receptors, including:

- 5-HT2A : Serotonin receptor

- D4 : Dopamine receptor

- D2 : Dopamine receptor

- α1 and α2-adrenergic receptors

It exhibits a significantly higher affinity for the 5-HT2A and D4 receptors compared to D2, making it a selective agent with potential benefits in treating mood disorders and psychotic symptoms .

Treatment of Schizophrenia

Pipamperone has been used as an antipsychotic medication to manage symptoms of schizophrenia. Its mechanism helps alleviate positive symptoms such as hallucinations and delusions while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics .

Mood Disorders

Recent studies have highlighted the efficacy of low-dose pipamperone in treating mood disorders, particularly major depressive disorder (MDD). Research indicates that doses below 20 mg/day can be effective, especially in patients who are refractory to serotonin reuptake inhibitors (SRIs) like SSRIs and SNRIs. This low-dose approach is hypothesized to enhance serotonin availability while minimizing adverse effects .

Pharmacokinetics

A study involving pediatric patients demonstrated the pharmacokinetics of pipamperone, revealing important insights into dosage and therapeutic ranges. The apparent volume of distribution was found to be 416 L/70 kg, with a clearance rate of 22.1 L/h/70 kg. The study emphasized the need for weight-based dosing in children to achieve effective therapeutic levels .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution | 416 L/70 kg |

| Clearance | 22.1 L/h/70 kg |

| Therapeutic Range (Adults) | 100–400 µg/L |

| Therapeutic Range (Children) | Lower than adults |

Case Study 1: Efficacy in Major Depression

A randomized controlled trial investigated the effects of low-dose pipamperone on patients with major depression. The study reported significant improvements in mood with minimal side effects, supporting its use as an adjunct therapy for patients unresponsive to traditional antidepressants .

Case Study 2: Pediatric Use

In a naturalistic trial involving children diagnosed with various psychiatric disorders, pipamperone was administered flexibly based on individual needs. The results indicated that tailored dosing led to improved clinical outcomes without significant adverse events, reinforcing the drug's safety profile in younger populations .

Wirkmechanismus

Pipamperone dihydrochloride exerts its effects by binding mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors . This drug acts as a selective 5-HT2A, D1, and D4 antagonist, which helps in decreasing positive psychotic symptoms such as delusions and hallucinations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Risperidone: A more potent version of pipamperone, blocking more serotonin than dopamine.

Clozapine: Another antipsychotic with a similar mechanism of action.

Melperone: Shares structural similarities with pipamperone.

Pimozide: Another butyrophenone derivative used in the treatment of psychoses.

Uniqueness

Pipamperone dihydrochloride is unique due to its significant anti-tryptamine activity and its ability to normalize sleep rhythms in psychiatric patients . Its selective binding to 5-HT2A and D4 receptors distinguishes it from other antipsychotics, making it a valuable compound in the treatment of schizophrenia and related disorders .

Eigenschaften

CAS-Nummer |

2448-68-2 |

|---|---|

Molekularformel |

C21H31ClFN3O2 |

Molekulargewicht |

411.9 g/mol |

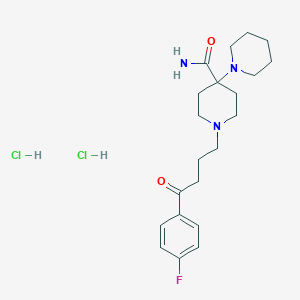

IUPAC-Name |

1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H30FN3O2.ClH/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25;/h6-9H,1-5,10-16H2,(H2,23,27);1H |

InChI-Schlüssel |

UBQRWZFMJULMLP-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl.Cl |

Kanonische SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N.Cl |

Key on ui other cas no. |

2448-68-2 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

1893-33-0 (Parent) |

Synonyme |

1’-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4’-bipiperidine]-4’-carboxamide Hydrochloride; _x000B_Pipamperone Hydrochloride; Dipiperon; Piperonil; Propitan; R4050; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.